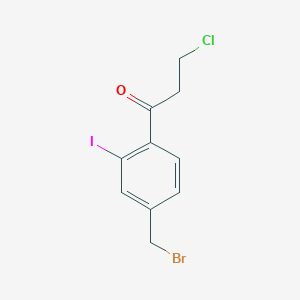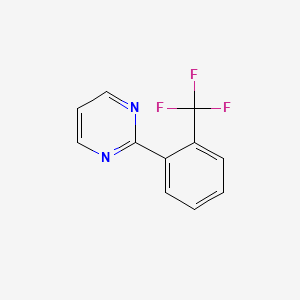
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group
准备方法
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that has the desired substituents.
Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction, often using ethyl alcohol and an acid catalyst.
Trifluoromethylthiolation: The trifluoromethylthio group is typically introduced using a trifluoromethylthiolating agent such as trifluoromethanesulfenyl chloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene undergoes various chemical reactions:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, forming aldehydes or carboxylic acids. Reduction reactions can also occur, reducing the bromopropyl group to a propyl group.
Addition Reactions: The benzene ring can participate in electrophilic addition reactions, particularly with strong electrophiles.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Industry: Used in the development of specialty chemicals and materials, particularly those requiring unique fluorinated compounds.
作用机制
The mechanism by which 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
相似化合物的比较
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethylthio group, affecting its reactivity and applications.
1-(3-Bromopropyl)-4-(trifluoromethyl)benzene: Lacks the ethoxy group, which can influence its solubility and chemical behavior.
1-(3-Bromopropyl)-2-(trifluoromethoxy)-4-(trifluoromethylthio)benzene: Contains additional substituents, making it more complex and potentially more reactive.
属性
分子式 |
C12H14BrF3OS |
|---|---|
分子量 |
343.20 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
XBTXCZCJEWTKJL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)CCCBr)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
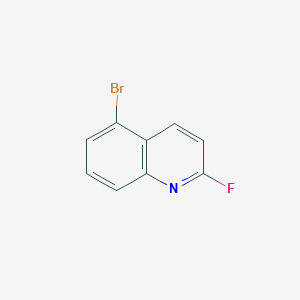
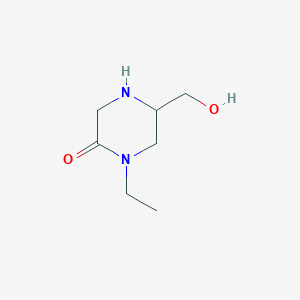

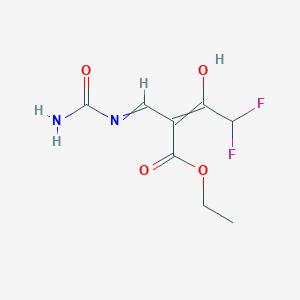

![(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester](/img/structure/B14043627.png)
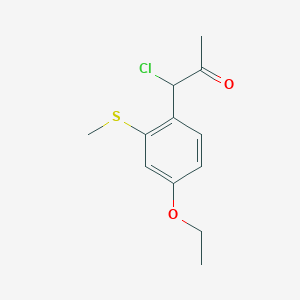
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14043634.png)

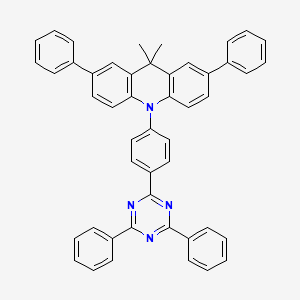
![[2-Amino-2-(4-bromophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B14043657.png)
